3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
The compound 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one belongs to the 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8-one class, characterized by a bicyclic triazolopyrazinone core. This scaffold is synthesized via cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-containing compounds activated by carbonyldiimidazole (CDI), followed by reflux in anhydrous dimethylformamide (DMFA) for 24 hours . Key structural features include:
- 7-position substitution: A 2-methoxyphenyl group, which may enhance bioavailability through electron-donating effects.
Structural confirmation relies on $ ^1H $-NMR spectroscopy, with pyrazinone protons (H-5 and H-6) appearing as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively . The compound is of pharmacological interest due to reported cytotoxic, cerebroprotective, and cardioprotective activities .
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-8-9-15(2)16(12-14)13-28-21-23-22-19-20(26)24(10-11-25(19)21)17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRMYGQIAVOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a member of the triazolopyrazine class of heterocyclic compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activities associated with this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolo[4,3-a]pyrazine core , which is known for its electron-deficient properties.
- A sulfanyl group that may enhance biological interactions.
- A methoxyphenyl substituent that can influence pharmacokinetics and pharmacodynamics.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 342.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892419-02-2 |
Biological Activity Overview
Research has indicated that compounds within the triazolopyrazine class exhibit various biological activities including:
- Antimicrobial effects
- Anticancer properties
- Anti-inflammatory activities
Antimicrobial Activity
Studies have shown that derivatives of the triazolopyrazine scaffold can inhibit the growth of various pathogens. For instance, a related compound demonstrated moderate activity against Plasmodium falciparum, with IC50 values indicating effectiveness in the low micromolar range (0.3 to >20 µM) without significant cytotoxicity against human cell lines .
Anticancer Potential
Recent investigations into similar triazolopyrazines have identified their potential as anticancer agents. One study highlighted a related compound's ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways . The mechanism often involves the inhibition of specific kinases or receptors that are crucial for cancer cell survival.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to disease states.
- Receptor Interaction : It could bind to various receptors affecting signal transduction pathways critical in diseases like cancer and infections.
- Ion Channel Modulation : Similar compounds have been noted for their ability to affect ion channels, particularly in malaria parasites where they disrupt Na+/H+ homeostasis .
Case Studies and Research Findings
- Antimalarial Activity Study : A series of triazolopyrazine derivatives were synthesized and tested for their antimalarial properties. The most potent compounds showed IC50 values as low as 0.016 µM against Plasmodium falciparum .
- Cytotoxicity Assessment : Compounds were evaluated for cytotoxicity against human embryonic kidney (HEK293) cells with no significant toxicity observed at concentrations up to 80 µM .
- Anticancer Screening : In a drug library screening aimed at identifying novel anticancer agents, several analogues demonstrated promising results in inhibiting tumor growth in multicellular spheroids .
Comparison with Similar Compounds
Key Observations:
3-Position Substituents :
- The target compound’s [(2,5-dimethylphenyl)methyl]sulfanyl group enhances lipophilicity compared to the 3-phenyl group in ’s compound. This may improve membrane permeability but reduce aqueous solubility.
- The 8-[(2-ethylphenyl)sulfanyl] group in ’s analog occupies a different position (8 vs. 3), suggesting divergent binding interactions .
In contrast, the 4-fluorophenyl group in ’s compound introduces electron-withdrawing properties, which may enhance receptor affinity but reduce metabolic stability .
Synthetic Flexibility :
- CDI-mediated cyclization (used for the target compound) allows for diverse acid substrates, enabling rapid exploration of structure-activity relationships (SAR) .
- K$2$CO$3$-based methods () are less versatile but suitable for introducing electrophilic groups like tosyl .
Pharmacological and Physicochemical Properties
Target Compound :
-
- The tosyl group improves metabolic stability but may increase molecular weight, reducing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
